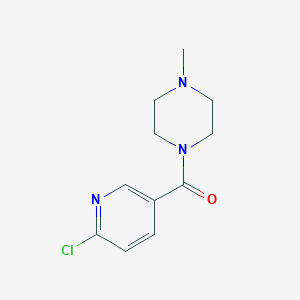![molecular formula C20H18N2O3 B504957 N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B504957.png)
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is an organic compound with a complex structure that includes a phenylethylamine moiety, a carbonyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method is the reaction of 2-furoyl chloride with N-(2-aminophenyl)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide
- N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Uniqueness
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a valuable scaffold for drug design and material science.
特性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4g/mol |
IUPAC名 |
N-[2-(1-phenylethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-14(15-8-3-2-4-9-15)21-19(23)16-10-5-6-11-17(16)22-20(24)18-12-7-13-25-18/h2-14H,1H3,(H,21,23)(H,22,24) |
InChIキー |
PFSNGPDENSYBKM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B504879.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B504880.png)





![N-{4-[(3,5-dichloro-4-methoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B504890.png)
![N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B504893.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B504894.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504895.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504896.png)
